molecular formula C13H16FNO2 B8745847 Methyl 2-fluoro-5-piperidin-4-ylbenzoate

Methyl 2-fluoro-5-piperidin-4-ylbenzoate

Cat. No.: B8745847
M. Wt: 237.27 g/mol
InChI Key: HCTVZJYFPCZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-5-piperidin-4-ylbenzoate is a methyl ester derivative of benzoic acid featuring a fluorine substituent at the 2-position and a piperidin-4-yl group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 2-fluoro-5-piperidin-4-ylbenzoate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-8-10(2-3-12(11)14)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3

InChI Key

HCTVZJYFPCZLFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2CCNCC2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include methyl esters with variations in substituent positions, heterocycles, or functional groups (Table 1).

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Substituent Positions Functional Groups CAS Number Molecular Weight (g/mol)
Methyl 2-fluoro-5-piperidin-4-ylbenzoate 2-F, 5-piperidin-4-yl Methyl ester, fluoro, piperidine Not available ~265.3 (calculated)
Methyl 5-fluoro-2-(4-methylpiperazino)benzoate 5-F, 2-(4-methylpiperazinyl) Methyl ester, fluoro, methylpiperazine 1256633-14-3 ~292.3 (estimated)
Methyl salicylate 2-OH Methyl ester, hydroxyl 119-36-8 152.15


Key Observations :

  • Substituent Position : The target compound’s fluorine at position 2 contrasts with the hydroxyl group in methyl salicylate, altering electronic effects (electron-withdrawing vs. hydrogen-bonding).
  • Heterocycles : The piperidine group in the target compound differs from the methylpiperazine in . Piperazine’s additional nitrogen enhances basicity and aqueous solubility compared to piperidine.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Water Solubility
This compound ~300 (estimated) ~80–100 (estimated) Low (lipophilic piperidine)
Methyl 5-fluoro-2-(4-methylpiperazino)benzoate Not reported Not reported Moderate (polar piperazine)
Methyl salicylate 222 -8 Slightly soluble (1.4 g/L)

Key Findings :

  • Volatility : Methyl salicylate’s lower boiling point (222°C) compared to fluorinated analogs suggests higher volatility, relevant in atmospheric applications .
  • Solubility : The piperidinyl group in the target compound likely reduces water solubility, whereas methylpiperazine in may improve it due to protonation at physiological pH.

Research Implications

  • Medicinal Chemistry : The piperidine moiety in the target compound offers flexibility for drug design, contrasting with piperazine’s dual nitrogen in , which is common in CNS-targeting pharmaceuticals.
  • Material Science: Fluorinated esters like the target compound may exhibit enhanced thermal stability compared to non-fluorinated analogs, aligning with methyl ester property trends .

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